molecular formula C19H19N3O5S B2910416 N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797780-84-8

N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2910416
CAS No.: 797780-84-8
M. Wt: 401.44
InChI Key: CNQUGKLNIMHOKY-UHFFFAOYSA-N
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Description

N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound designed for research and development applications. It features a 1,3-benzodioxole group, also known as a methylenedioxyphenyl group, which is a common structural motif in compounds with a range of biological activities . The core structure of this reagent is a dihydropyrazole (pyrazoline), a scaffold frequently investigated in medicinal chemistry for its potential diverse pharmacological properties. Research on analogous amino-substituted pyrazole derivatives indicates this class of compounds has been studied for activities including antidepressant, anti-anxiety, antifungal, antibacterial, antidiabetic, and anticancer effects . The specific acetyl and methanesulfonamide substituents on this molecule are likely to influence its solubility, binding affinity, and overall pharmacokinetic profile, making it a candidate for various biochemical studies. As a research chemical, this compound is supplied for in-vitro analysis and experimental purposes only. It is intended for use by qualified laboratory researchers. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)22-17(14-6-7-18-19(9-14)27-11-26-18)10-16(20-22)13-4-3-5-15(8-13)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUGKLNIMHOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a pyrazoline-sulfonamide scaffold with several analogs, but key substitutions dictate its unique properties. Below is a comparative analysis:

Compound Name Pyrazoline Substituents Sulfonamide Group Key Structural Differences References
Target Compound 1-acetyl, 5-(1,3-benzodioxol-5-yl) Methanesulfonamide Benzodioxole ring; acetyl at N1
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazolines] 3-(4-hydroxyphenyl), 5-aryl Benzenesulfonamide Hydroxyphenyl vs. benzodioxole; bulkier aryl groups
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)pyrazol-3-yl}phenyl)ethanesulfonamide 5-(2-fluorophenyl), 1-(3-chlorophenylsulfonyl) Ethanesulfonamide Chloro/fluoro substituents; ethanesulfonamide vs. methanesulfonamide
N-{2-[1-benzoyl-5-(2-methoxyphenyl)pyrazol-3-yl]phenyl}methanesulfonamide 1-benzoyl, 5-(2-methoxyphenyl) Methanesulfonamide Benzoyl vs. acetyl; methoxy vs. benzodioxole
Key Observations:
  • Electron-Donating Groups : The benzodioxole in the target compound may enhance π-π stacking with enzyme active sites compared to hydroxyphenyl () or methoxyphenyl () groups .
  • Sulfonamide Variations : Methanesulfonamide (target) vs. ethanesulfonamide () affects steric bulk and metabolic stability. Ethanesulfonamide may reduce clearance rates due to increased hydrophobicity .
  • N1 Substitutions: Acetyl (target) vs.
Carbonic Anhydrase Inhibition:
  • compounds with benzenesulfonamide-pyrazoline hybrids showed IC50 values of 10–50 nM for carbonic anhydrase isoforms. The benzodioxole group in the target compound may improve binding affinity due to its electron-rich nature, though direct data are unavailable .
  • Ethanesulfonamide derivatives () are less studied, but chloro/fluoro substituents could enhance selectivity for tumor-associated isoforms .
Cytotoxicity and Pharmacokinetics:
  • Hydroxyphenyl-substituted pyrazolines () demonstrated moderate cytotoxicity (IC50 ~20 µM) in cancer cell lines. The benzodioxole group in the target compound might reduce cytotoxicity by lowering reactive oxygen species (ROS) generation .
  • In silico studies () predict that pyrazoline-sulfonamides with methyleneamino linkers exhibit favorable oral bioavailability (Radar chart scores >0.8). The target compound’s dihydro-pyrazol core may enhance metabolic stability compared to unsaturated pyrazoles .

Conformational Analysis

  • Ring Puckering : The dihydro-pyrazol ring in the target compound adopts a puckered conformation (per Cremer-Pogle coordinates, ), which may optimize steric complementarity with enzyme active sites. This contrasts with planar pyrazole derivatives (), where reduced puckering limits binding .

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